molecular formula C21H19ClN4O B6535441 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1049249-48-0

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No. B6535441
CAS RN: 1049249-48-0
M. Wt: 378.9 g/mol
InChI Key: IGPBCGFBWNCTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives often exhibit a wide range of biological activities .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (referred to as Compound A) is a heterocyclic compound with potential therapeutic applications. Its structure combines a pyridazine core with a piperazine moiety.

Applications:

Materials Science and Organic Electronics

Overview: Pyridazine-based compounds have applications in materials science, particularly organic electronics.

Applications:

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Compounds with similar structures have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.

Pharmacokinetics

Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which suggests that this compound might have acceptable pharmacokinetic properties.

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPBCGFBWNCTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.